molecular formula C19H23NO3 B1241136 3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime CAS No. 40822-17-1

3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime

Cat. No. B1241136
CAS RN: 40822-17-1
M. Wt: 313.4 g/mol
InChI Key: CZHINTJOYWQKED-JQQXAHOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

High-Performance Liquid Chromatography

Research by Wölfling, Schneider, and Péter (1999) developed high-performance liquid chromatographic methods for the separation of isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene, related to 3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime. This chromatographic analysis is significant for understanding the formation and separation of different isomers with varying biological activities (Wölfling, Schneider, & Péter, 1999).

Stereoselectivity in Chemical Reactions

Bull and Kaiser (1994) studied the stereoselectivity in the epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes, closely related to the compound . Their findings contribute to understanding how chemical modifications of steroid structures can lead to different molecular configurations and potentially different biological activities (Bull & Kaiser, 1994).

Synthesis of Steroid Hormone Analogues

Bull and Steer (1991) investigated the chemoselective differentiation of hydroxy groups in related steroidal compounds, leading to the synthesis of novel steroid hormone analogues. This research is pivotal for the development of new therapeutic agents based on modified steroid structures (Bull & Steer, 1991).

Determination of C-16 Configuration in Steroids

Sohár et al. (1992) focused on the stereochemical aspects of steroids similar to 3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime. Their work on the determination of C-16 configuration contributes to a deeper understanding of how stereochemistry affects the biological function of these compounds (Sohár et al., 1992).

Molecular Structure Analysis

Starova et al. (2004) conducted X-ray diffraction analysis to establish the molecular structures of derivatives of 3-methoxyestra-1,3,5(10)-trienes. Understanding the exact molecular configuration is crucial for assessing the interaction of these compounds with biological targets (Starova et al., 2004).

properties

CAS RN

40822-17-1

Product Name

3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16E)-16-hydroxyimino-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H23NO3/c1-19-8-7-14-13-6-4-12(23-2)9-11(13)3-5-15(14)16(19)10-17(20-22)18(19)21/h4,6,9,14-16,22H,3,5,7-8,10H2,1-2H3/b20-17+/t14-,15-,16+,19+/m1/s1

InChI Key

CZHINTJOYWQKED-JQQXAHOJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C/C(=N\O)/C2=O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CC(=NO)C2=O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(=NO)C2=O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime
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3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime
Reactant of Route 6
3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime

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